![molecular formula C23H17FN4O3S B2606687 3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 899928-15-5](/img/structure/B2606687.png)

3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

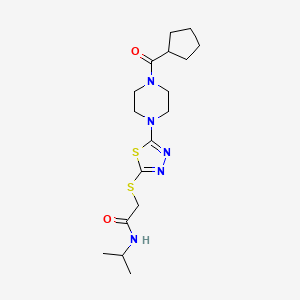

“3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is a novel chemical compound. It belongs to the class of pyrano[2,3-d]pyrimidine-2,4-dione derivatives and has potential applications as an inhibitor against PARP-1 (Poly (ADP-ribose) polymerase-1), a promising anti-cancer therapeutic target .

Synthesis Analysis

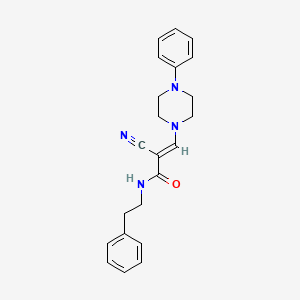

The synthesis of this compound involves the reaction of cyclic compounds containing an active methylene group with thiophene-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[2,3-d]pyrimidine-2,4-dione core with a fluorophenyl group, dimethyl groups, and a thieno ring. The presence of the fluorophenyl group and the thiophene ring contributes to its unique structure and potential biological activity .

Chemical Reactions Analysis

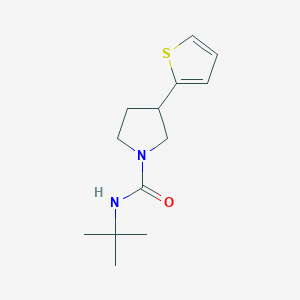

The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and chelation with metal ions. These reactions can be explored further to modify its properties and enhance its biological activity .

Physical And Chemical Properties Analysis

The compound has a yellow solid appearance and specific physical properties such as density, boiling point, and vapor pressure .

科学的研究の応用

Synthesis and Chemical Properties

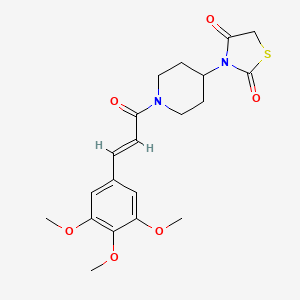

Thieno[2,3-d]pyrimidines and their derivatives are of significant interest due to their diverse biological activities. The synthesis of these compounds involves various strategies aimed at introducing different functional groups that can modulate their chemical and biological properties. For instance, the synthesis and reactions of polynuclear heterocycles, including thienopyrimidines, have been extensively studied to produce biologically active compounds. These efforts include the preparation of thieno[2,3-d]pyrimidine compounds fused with other rings and the exploration of their potential as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

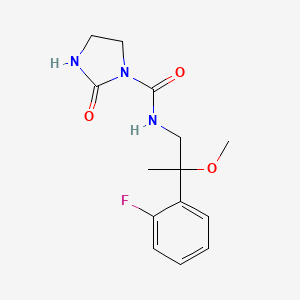

Photophysical Properties and Sensing Applications

The molecular design of donor-π-acceptor (D–π–A) pyrimidine-phthalimide derivatives, including thieno[2,3-d]pyrimidine-2,4-dione analogues, highlights their potential in photophysical applications. These compounds exhibit solid-state fluorescence and solvatochromism due to their twisted geometries and different molecular conformations in various solvents. Such properties are crucial for developing colorimetric pH sensors and logic gates, indicating the versatility of thieno[2,3-d]pyrimidine-2,4-dione derivatives in sensing applications (Yan et al., 2017).

Biological Activities

Research into thieno[2,3-d]pyrimidin-2,4-dione derivatives and their structural analogues has demonstrated various biological activities, including potential anticancer, anti-inflammatory, and analgesic properties. These studies involve the synthesis of novel derivatives and the evaluation of their pharmacological effects, providing insights into the therapeutic potential of these compounds. For example, compounds based on the thienopyrimidine and pyrimidoindole ring systems have shown appreciable analgesic and anti-inflammatory activities, highlighting the significance of structural modifications in enhancing biological efficacy (Santagati, Caruso, Cutuli, & Caccamo, 1995).

作用機序

将来の方向性

特性

IUPAC Name |

3-(4-fluorophenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN4O3S/c1-13-14(2)32-22-20(13)21(30)28(17-8-6-15(24)7-9-17)23(31)27(22)12-16-11-19(29)26-10-4-3-5-18(26)25-16/h3-11,20H,12H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQIKLMWMMGAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C3=CC=C(C=C3)F)CC4=CC(=O)N5C=CC=CC5=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN4O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2606608.png)

![[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine](/img/structure/B2606609.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2606612.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2606615.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2606622.png)

![Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate](/img/structure/B2606625.png)

![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)

![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)